Sulfasalazine-d4 is a deuterated derivative of sulfasalazine, a compound traditionally used in the treatment of inflammatory bowel disease and rheumatoid arthritis. The incorporation of deuterium atoms into the sulfasalazine molecule enhances its utility in pharmacokinetic studies, particularly in tracing metabolic pathways and understanding the compound's behavior in biological systems. This compound is classified under anti-inflammatory agents and is recognized for its role in modulating immune responses.
Sulfasalazine-d4 is synthesized from sulfasalazine through various methods that incorporate deuterium, typically using deuterated reagents. The classification of this compound falls under pharmaceuticals, specifically as a stable isotope-labeled compound, which is crucial for research applications in drug metabolism and pharmacokinetics.
The synthesis of Sulfasalazine-d4 generally involves the following steps:
For large-scale production, the process may include multiple steps involving extraction, crystallization, and rigorous quality control measures to eliminate impurities. The industrial synthesis emphasizes efficiency while maintaining the integrity of the deuterated structure.
The molecular formula for Sulfasalazine-d4 is , with a molecular weight of approximately 398.44 g/mol. The chemical structure features:
The deuteration primarily affects the hydrogen atoms in the structure, which can be detected using nuclear magnetic resonance spectroscopy (NMR) techniques .
Sulfasalazine-d4 can undergo several chemical reactions:
The mechanism of action of Sulfasalazine-d4 mirrors that of its parent compound, sulfasalazine, involving:
Research indicates that Sulfasalazine-d4 retains similar biological activity as sulfasalazine while providing enhanced tracking capabilities in metabolic studies due to its isotopic labeling.
Relevant analyses such as X-ray powder diffraction confirm the crystalline nature of Sulfasalazine-d4, which aids in understanding its solid-state properties .
Sulfasalazine-d4 is primarily utilized in scientific research:
Sulfasalazine-d4 (chemical formula: C₁₈H₁₀D₄N₄O₅S; systematic name: 2-hydroxy-5-[(E)-2-{4-[(2,3,5,6-d₄-pyridin-2-yl)sulfamoyl]phenyl}diazen-1-yl]benzoic acid) is a deuterium-enriched isotopologue of sulfasalazine. The deuterium atoms are incorporated at specific positions on the pyridine ring (positions 3, 4, 5, and 6), preserving the core structure while introducing a measurable mass difference of +4 atomic mass units compared to the non-deuterated compound. This modification yields a molecular weight of 402.42 g/mol, distinguishable via analytical techniques such as mass spectrometry [4] [6] [8].
The compound exists as a yellow-to-orange solid under standard conditions and demonstrates solubility in organic solvents including dimethyl sulfoxide (DMSO; 248.50 mM) and dimethylformamide (DMF; ≥74.55 mM). Its structural integrity and isotopic purity (>95%) are validated through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium does not alter the planar geometry or electronic configuration of the parent molecule but provides a unique isotopic signature essential for traceability in biological matrices [4] [6] [8].
Table 1: Key Identifiers and Physicochemical Properties of Sulfasalazine-d4
Property | Value | |
---|---|---|
CAS Registry Number | 1346606-50-5 | |
Molecular Formula | C₁₈H₁₀D₄N₄O₅S | |
Average Molecular Weight | 402.42 g/mol | |
Isotopic Enrichment | >95% (d₄) | |
Purity (HPLC) | >95% | |
Storage Conditions | -20°C (desiccated) | |
Alternate CAS (Non-deut.) | 599-79-1 | |
SMILES Notation | [2H]C1=NC(NS(=O)(C2=CC=C(C=C2)/N=N/C3=CC(C(O)=O)=C(C=C3)O)=O)=C([2H])C([2H])=C1[2H] | [4] [6] [8] |
Deuterium isotopic labeling serves as a cornerstone in modern drug metabolism and pharmacokinetics (DMPK) research. The substitution of hydrogen with deuterium—a stable, non-radioactive isotope with twice the atomic mass—creates distinct advantages for tracking molecular fate in vivo:
Metabolic Stability Enhancement: Deuterium forms stronger carbon bonds (C–D vs. C–H) due to its lower ground-state vibrational energy. While Sulfasalazine-d4 is primarily a tracer, this bond strength can potentially attenuate oxidative metabolism at deuterated sites, thereby extending half-life in experimental settings. This phenomenon, known as the kinetic isotope effect (KIE), allows researchers to identify metabolic hotspots within the molecule [4] [8].
Tracer Applications in ADME Studies: Sulfasalazine-d4’s +4 Da mass shift enables unambiguous differentiation from endogenous sulfasalazine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This capability facilitates precise quantification of the parent drug and its metabolites (sulfapyridine and 5-aminosalicylic acid) in plasma, urine, and feces. Consequently, researchers can delineate absorption, distribution, metabolism, and excretion (ADME) profiles without interference from non-labeled compounds [4] [6].
Mechanistic Probes: Sulfasalazine-d4 enables dissection of molecular mechanisms such as nuclear factor kappa-B (NF-κB) inhibition and ferroptosis induction. By tracing deuterium retention in metabolites, researchers validate whether observed pharmacological effects originate from the intact prodrug or its metabolic byproducts. For example, studies confirm that sulfasalazine’s anti-inflammatory effects in colitis arise primarily from colonic 5-aminosalicylic acid release [2] [4] [10].
Table 2: Comparative Deuteration Sites and Research Utility
Deuteration Site | Positional Specificity | Primary Research Application | |
---|---|---|---|
Pyridine Ring | Positions 3,4,5,6 | Metabolic Pathway Tracing | |
Azo Bond Region | None | Distinguishes cleavage metabolites | |
Salicylate Moiety | None | Quantifies 5-ASA release kinetics | [4] [8] |
The genesis of Sulfasalazine-d4 is intertwined with the therapeutic evolution of sulfasalazine itself. Sulfasalazine was first synthesized in the 1940s by pharmacologist Svartz, combining sulfapyridine (an antibacterial) and 5-aminosalicylic acid (5-ASA; an anti-inflammatory) via an azo bond. Initially deployed for rheumatoid arthritis (RA), its efficacy in ulcerative colitis emerged serendipitously, leading to FDA approval in 1950 [3] [5] [7].
Deuterated analogs entered the research landscape decades later, driven by advances in synthetic chemistry and analytical technology. The specific development of Sulfasalazine-d4 (CAS 1346606-50-5) emerged from three convergent needs:
Synthetic routes to Sulfasalazine-d4 typically involve deuterated pyridine precursors. Modern suppliers (e.g., MedChemExpress, LGC Standards) now offer the compound with >95% isotopic purity, reflecting refinements in catalytic deuteration techniques. Its designation as a "stable isotope-labeled internal standard" underscores its transition from a chemical novelty to an indispensable biomarker validation tool [4] [6] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4